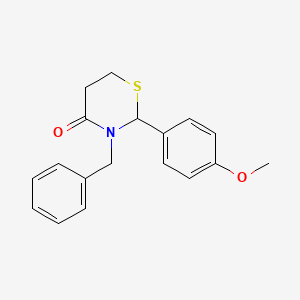
4,6-Bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and carboxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxybenzoic acid derivatives with benzene-1,3-dicarboxylic acid under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Wirkmechanismus
The mechanism by which 4,6-Bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. Its hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and biochemical pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
4,6-Bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid is unique due to its multiple hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. Unlike its simpler counterparts, this compound’s structure allows for more complex interactions and applications, making it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
828912-31-8 |
|---|---|
Molekularformel |
C22H14O10 |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
4,6-bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H14O10/c23-9-1-3-11(17(25)5-9)19(27)13-7-14(16(22(31)32)8-15(13)21(29)30)20(28)12-4-2-10(24)6-18(12)26/h1-8,23-26H,(H,29,30)(H,31,32) |
InChI-Schlüssel |
YYMSYDMBLFOXAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)C3=C(C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


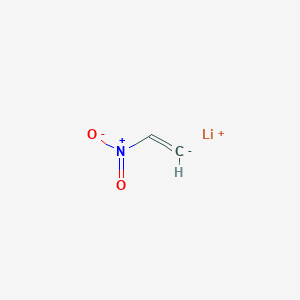
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)

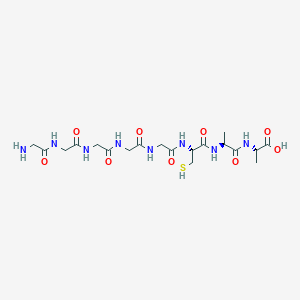
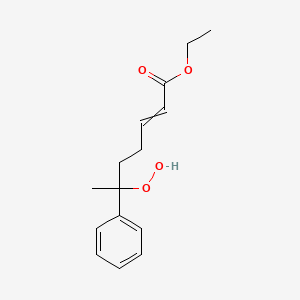

![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)
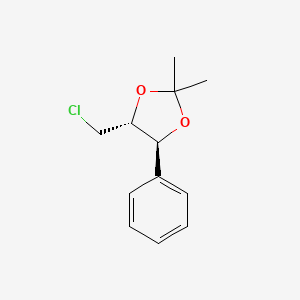
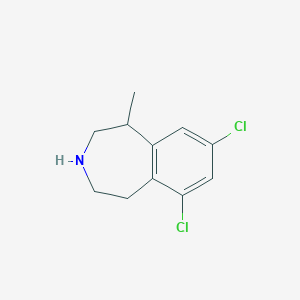
![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)
